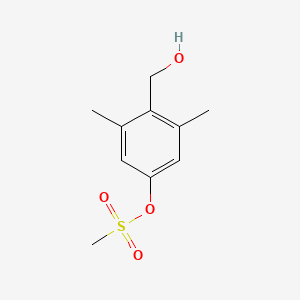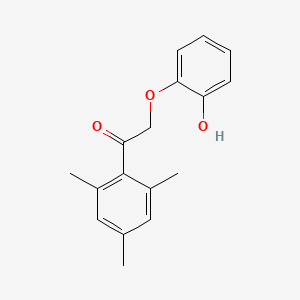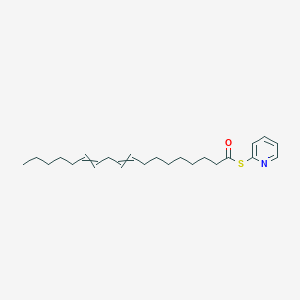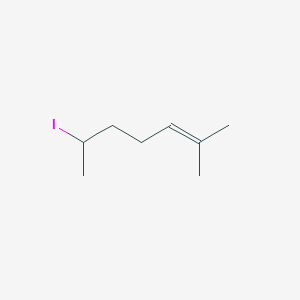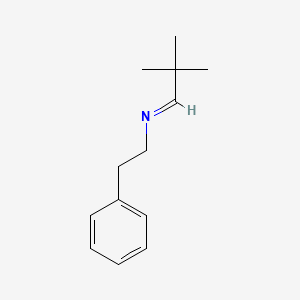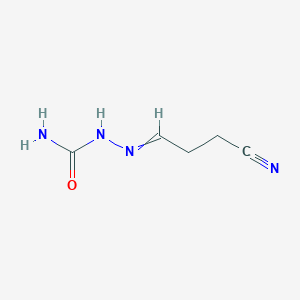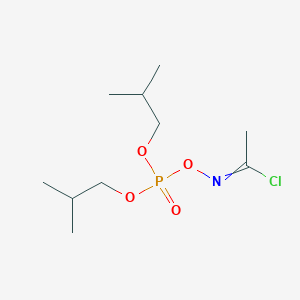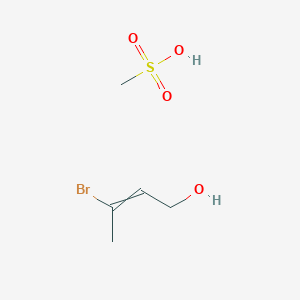![molecular formula C12H6O2S B14326329 Naphtho[2,3-b]thiophene-2,3-dione CAS No. 109151-44-2](/img/structure/B14326329.png)
Naphtho[2,3-b]thiophene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-b]thiophene-2,3-dione is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[2,3-b]thiophene-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxy-1,4-naphthoquinones with thiophene derivatives. This process can be facilitated by various catalysts and reagents, such as transition metals or strong oxidants. For instance, a two-step procedure involving thermal cyclization with enamines or CAN-mediated oxidative cycloaddition with enol ethers has been developed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-b]thiophene-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiophene ring and the naphthoquinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Naphtho[2,3-b]thiophene-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has shown potential in biological studies, particularly in the development of anticancer agents.
Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
Naphtho[2,3-b]thiophene-2,3-dione can be compared with other similar compounds, such as naphtho[2,3-b]thiophene diimide and naphtho[2,3-c]thiophene-4,9-dione. These compounds share structural similarities but differ in their electronic properties and reactivity. For instance, naphtho[2,3-b]thiophene diimide is used as an n-type organic semiconductor, while naphtho[2,3-c]thiophene-4,9-dione is employed in photovoltaic applications .
Comparison with Similar Compounds
- Naphtho[2,3-b]thiophene diimide
- Naphtho[2,3-c]thiophene-4,9-dione
- 8-hydroxy-2-(2-thienylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione
Properties
CAS No. |
109151-44-2 |
|---|---|
Molecular Formula |
C12H6O2S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
benzo[f][1]benzothiole-2,3-dione |
InChI |
InChI=1S/C12H6O2S/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)15-12(11)14/h1-6H |
InChI Key |
ISSMXVNHXRHQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


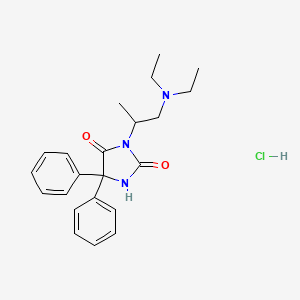
![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)
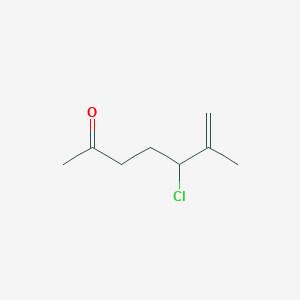
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)
